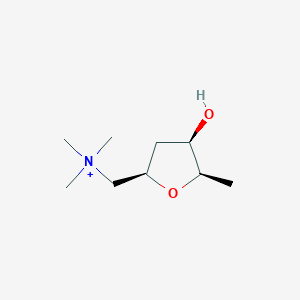

Epimuscarine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Epimuscarine is a natural product found in Inocybe geophylla with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Neuropharmacology

Epimuscarine exhibits properties similar to muscarine, acting as a potent agonist at muscarinic acetylcholine receptors. Research indicates that this compound can modulate neurotransmission, making it a candidate for studying neurodegenerative diseases like Alzheimer's. Its effects on cognitive function have been investigated in various animal models, demonstrating potential benefits in memory enhancement and neuroprotection .

1.2 Anticancer Research

Recent studies have explored the anticancer properties of this compound. It has been shown to inhibit uncontrolled cell division in various cancer cell lines, including colon and lung cancer cells. The compound's mechanism involves inducing apoptosis through the activation of muscarinic receptors, leading to increased intracellular calcium levels and subsequent cell death .

1.3 Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, including asymmetric synthesis from D-glucose. This approach not only provides a pathway for obtaining the compound but also allows for the development of derivatives with enhanced pharmacological profiles. For instance, derivatives of this compound have been synthesized to improve selectivity for specific muscarinic receptor subtypes, which could lead to more targeted therapies with fewer side effects .

Toxicological Studies

2.1 Toxicity Mechanisms

While this compound shows promise in therapeutic applications, its toxicological profile is equally important. The compound is derived from certain mushrooms known for their neurotoxic effects. Studies have shown that ingestion can lead to severe symptoms, including circulatory collapse and respiratory failure due to overstimulation of the parasympathetic nervous system . Understanding these mechanisms is crucial for developing safety protocols in clinical settings.

2.2 Case Studies on Poisoning

Case studies involving mushroom poisoning have highlighted the dangers associated with this compound exposure. For example, patients exhibiting symptoms of muscarinic toxicity were treated with atropine, an antagonist that counteracts the effects of excessive acetylcholine. These cases underscore the need for awareness regarding the consumption of certain mushroom species that may contain this compound or its precursors .

Analytical Techniques

3.1 Detection and Quantification

The analysis of this compound in biological samples has been facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods allow for precise quantification of this compound levels in various matrices, aiding both pharmacokinetic studies and toxicological assessments .

| Analytical Method | Description | Applications |

|---|---|---|

| HPLC | Separates compounds based on their interactions with a stationary phase | Quantification in biological samples |

| Mass Spectrometry | Identifies compounds based on mass-to-charge ratio | Structural elucidation and metabolite profiling |

Propiedades

Fórmula molecular |

C9H20NO2+ |

|---|---|

Peso molecular |

174.26 g/mol |

Nombre IUPAC |

[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium |

InChI |

InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1/t7-,8-,9-/m1/s1 |

Clave InChI |

UQOFGTXDASPNLL-IWSPIJDZSA-N |

SMILES isomérico |

C[C@@H]1[C@@H](C[C@@H](O1)C[N+](C)(C)C)O |

SMILES canónico |

CC1C(CC(O1)C[N+](C)(C)C)O |

Sinónimos |

(+)-epimuscarine epimuscarine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.